1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

描述

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

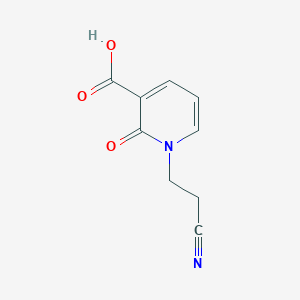

This compound presents a complex molecular architecture that integrates multiple functional groups within a six-membered heterocyclic framework. The compound features a dihydropyridine ring system with a ketone group at position 2, establishing the characteristic 2-oxo-1,2-dihydropyridine core structure. The cyanoethyl substituent at the nitrogen position contributes to the compound's unique reactivity profile, while the carboxylic acid group at position 3 provides additional sites for chemical modification and interaction. The molecular formula C₉H₈N₂O₃ reflects the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 192.17 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its structural components. The base name "2-oxo-1,2-dihydropyridine-3-carboxylic acid" identifies the core heterocyclic structure, while the prefix "1-(2-cyanoethyl)" specifies the substituent attached to the nitrogen atom at position 1. This nomenclature system ensures precise chemical communication and facilitates database searches and literature reviews. The compound is catalogued under the Chemical Abstracts Service number 1053658-31-3, providing a unique identifier for regulatory and commercial purposes.

The three-dimensional molecular structure reveals important spatial relationships between functional groups that influence the compound's chemical behavior. The dihydropyridine ring adopts a slightly non-planar conformation due to the sp³ hybridization at the carbon atoms bearing hydrogen substituents. The cyanoethyl group extends away from the ring plane, creating steric interactions that can influence reaction selectivity and molecular recognition processes. The carboxylic acid group maintains coplanarity with the aromatic system, enabling resonance stabilization and hydrogen bonding interactions.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Dihydropyridine Ring | Six-membered heterocycle with nitrogen | Core scaffold for biological activity |

| 2-Oxo Group | Ketone functionality at position 2 | Electron-withdrawing effect, tautomerization |

| 3-Carboxylic Acid | Carboxyl group at position 3 | Hydrogen bonding, metal coordination |

| 1-Cyanoethyl Substituent | Nitrile-containing side chain | Reactivity site, steric hindrance |

Historical Development in Heterocyclic Chemistry

The development of this compound and related derivatives can be traced through the broader evolution of heterocyclic chemistry, particularly the advancement of pyridine and dihydropyridine synthesis methodologies. The foundational work in pyridine chemistry began in the mid-19th century when Thomas Anderson first isolated pyridine from bone oil in 1849, establishing the groundwork for understanding six-membered nitrogen-containing heterocycles. This early discovery led to the systematic investigation of pyridine derivatives and the development of synthetic methodologies that would later enable the preparation of more complex dihydropyridine structures.

The synthesis of dihydropyridine derivatives received significant advancement through the pioneering work of Arthur Rudolf Hantzsch in 1881, who developed the Hantzsch pyridine synthesis. This multicomponent reaction demonstrated the ability to construct dihydropyridine rings from simple starting materials including aldehydes, beta-keto esters, and ammonia or its derivatives. The Hantzsch methodology provided a versatile platform for accessing various dihydropyridine structures and established fundamental principles for heterocycle construction that continue to influence modern synthetic approaches. The reaction mechanism involves the formation of intermediate enamines and subsequent cyclization processes that result in the characteristic 1,4-dihydropyridine framework.

Further developments in heterocyclic chemistry were advanced by Aleksei Chichibabin, who in 1914 reported the Chichibabin reaction for producing aminopyridine derivatives. Although this reaction primarily focused on pyridine amination, it demonstrated important principles of nucleophilic substitution in aromatic nitrogen heterocycles that would later inform the design of synthetic strategies for more complex pyridine and dihydropyridine derivatives. The mechanistic understanding gained from these early investigations established the theoretical foundation for developing novel synthetic approaches to compounds such as this compound.

The contemporary synthesis of this compound benefits from these historical developments while incorporating modern synthetic techniques and reagents. Current methodologies typically involve multistep synthetic sequences that build upon the fundamental cyclization strategies developed by early heterocyclic chemists. The incorporation of cyanoethyl substituents represents a more recent development in the field, reflecting advances in nitrile chemistry and the growing recognition of cyano groups as valuable synthetic handles for further chemical transformations.

Position Within the 2-Oxo-1,2-Dihydropyridine Derivative Family

This compound occupies a distinctive position within the broader family of 2-oxo-1,2-dihydropyridine derivatives, which represents an important class of heterocyclic compounds with diverse biological and synthetic applications. The 2-oxo-1,2-dihydropyridine scaffold serves as a fundamental structural motif that appears in numerous bioactive molecules and synthetic intermediates. These compounds are characterized by their unique electronic properties resulting from the combination of aromatic character and the electron-withdrawing effect of the oxo group at position 2, which influences both their chemical reactivity and biological activity profiles.

The dihydropyridine family encompasses a wide range of structurally related compounds that differ primarily in their substitution patterns and functional group arrangements. Within this family, compounds can be categorized based on the position and nature of their substituents, with particular attention to modifications at the nitrogen atom and around the pyridine ring. The 1,4-dihydropyridine derivatives, exemplified by compounds such as nifedipine and related calcium channel blockers, represent one well-studied branch of this family. In contrast, 1,2-dihydropyridine derivatives like the compound under investigation offer different electronic and steric properties that result in distinct reactivity patterns and potential applications.

The specific substitution pattern of this compound distinguishes it from other family members through several key structural features. The cyanoethyl substituent at the nitrogen position provides a unique combination of electron-withdrawing character and potential for further chemical modification. This contrasts with simpler alkyl or aryl substituents commonly found in related compounds, offering enhanced synthetic versatility and the possibility of accessing novel chemical transformations. The carboxylic acid functionality at position 3 further differentiates this compound from many dihydropyridine derivatives, providing additional sites for hydrogen bonding and metal coordination.

Recent research has highlighted the importance of 2-oxo-1,2-dihydropyridine derivatives as bioisosteres of carboxylic acids, offering potential advantages in terms of pharmacokinetic and pharmacodynamic properties. These compounds have been investigated for various biological activities, including antibacterial, antifungal, and anticancer properties, positioning them as valuable scaffolds for drug discovery efforts. The specific compound this compound contributes to this body of research by providing a unique structural variant that may exhibit distinct biological properties or serve as a synthetic intermediate for accessing other bioactive derivatives.

| Compound Type | Key Structural Features | Representative Applications |

|---|---|---|

| 1,4-Dihydropyridines | Reduced at positions 1 and 4 | Calcium channel blockers, cardiovascular drugs |

| 2-Oxo-1,2-dihydropyridines | Ketone at position 2 | Synthetic intermediates, bioactive compounds |

| Pyridone derivatives | Tautomeric forms of hydroxypyridines | Metal chelators, pharmaceutical intermediates |

| Substituted dihydropyridines | Various functional group modifications | Diversified biological activities |

属性

IUPAC Name |

1-(2-cyanoethyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c10-4-2-6-11-5-1-3-7(8(11)12)9(13)14/h1,3,5H,2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGZUWVZRNCVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that similar compounds are often involved in reactions with various organic groups.

Mode of Action

It’s known that similar compounds can participate in electronically divergent processes with a metal catalyst. For instance, oxidative addition can occur with formally electrophilic organic groups, whereby a metal becomes oxidized through its donation of electrons to form a new metal-carbon bond.

Biochemical Pathways

Similar compounds are known to be involved in various chemical synthesis processes.

Result of Action

Similar compounds have been used to improve the electrochemical performance of batteries at high temperatures.

Action Environment

The action of 1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be influenced by environmental factors. For instance, it has been used as an electrolyte additive to improve the performance of lithium iron phosphate batteries at high temperatures. The capacity retention of the battery with 1 weight percent of this compound was significantly higher than that of the battery without the additive after 200 cycles at 60 degrees Celsius.

生物活性

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound features a dihydropyridine ring with a cyanoethyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. A notable study reported that derivatives of this compound exhibited significant cytotoxic effects against human tumor cell lines, including:

- HT29 (Colon carcinoma)

- MCF-7 (Breast carcinoma)

- K-562 (Leukemia)

For instance, one derivative was found to be 2.5 times more effective than doxorubicin against the HT29 cell line, indicating strong anticancer properties .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | HT29 | X | 2.5x doxorubicin |

| Derivative 24 | MCF-7 | Y | Comparable to ampicillin |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus

- Escherichia coli

One derivative demonstrated antimicrobial activity comparable to ampicillin, highlighting its potential as an antimicrobial agent .

The biological activity of this compound is believed to involve several mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- Nucleophilic Reactions : The cyanoethyl group can participate in nucleophilic substitution reactions, potentially modifying the compound's activity.

- Induction of Apoptosis : Some studies have indicated that certain derivatives induce apoptosis in cancer cells through activation of specific pathways .

Case Studies

Several case studies illustrate the effectiveness of this compound in different biological contexts:

- Cytotoxicity Against Tumor Cells : A study involving a series of synthesized compounds showed that some derivatives exhibited over 50% inhibition in tumor cell proliferation across multiple cancer types .

- Antimicrobial Testing : Another study highlighted the antimicrobial efficacy of specific derivatives against common pathogens, demonstrating their potential application in treating infections .

科学研究应用

Overview

1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyanoethyl group, a carbonyl group, and a carboxylic acid moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promising biological activities, particularly in:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research has demonstrated its potential in targeting cancer cells. Notably, certain derivatives were shown to be more cytotoxic than established chemotherapy agents like doxorubicin.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-15 (Colorectal) | 9.24 ± 0.9 |

| Doxorubicin | HCT-15 | 21.4 ± 0.9 |

| Cisplatin | HCT-15 | 21.4 ± 0.9 |

This data indicates that the compound shows promising activity against colorectal cancer cells, suggesting its potential as an anticancer agent.

Organic Synthesis

As a versatile building block, it is utilized in the synthesis of more complex organic molecules. This includes:

- Synthesis of Dihydropyridine Derivatives : These derivatives are studied for their varied biological activities.

- Material Science Applications : The compound can be employed in developing new materials with specific properties due to its unique functional groups.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Anticancer Studies : A study found that derivatives exhibited significant cytotoxicity against human tumor cell lines, indicating their potential as therapeutic agents .

- Antimicrobial Research : Investigations into the antimicrobial properties revealed effective inhibition against bacterial strains, supporting further development as an antibiotic candidate .

相似化合物的比较

Physical and Spectral Properties

Key data for representative analogs:

Observations :

Reactivity and Functionalization

- Decarboxylation Sensitivity : The hydroxyl group in 5-(2-hydroxybenzoyl) derivatives is critical for decarboxylation, as shown in control experiments where methoxy-protected analogs (e.g., compound 7 ) failed to decarboxylate .

- Complexation Potential: The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core acts as a bidentate ligand, with applications in metal coordination chemistry .

准备方法

Synthetic Route

This approach involves the heterocyclization of an aminomethylidene derivative of Meldrum’s acid with cyanoacetamide derivatives to form the dihydropyridine ring system. The general procedure includes:

- Mixing powdered Meldrum’s acid with triethyl orthoformate and freshly distilled aniline to form an anilinomethylidene Meldrum’s acid intermediate.

- Reacting this intermediate with cyanoacetamide in ethanol.

- Acidifying the reaction mixture to precipitate the product.

Reaction Conditions and Yields

- Reaction performed in ethanol at room temperature over 24 hours.

- Acidification to pH 5 with concentrated HCl, followed by maintaining for 3 hours.

- Yields reported for related pyridine derivatives range from 68% to 74%.

Advantages and Notes

- This method is regioselective and allows for functionalization at specific positions.

- It is adaptable for different cyano-containing substrates.

- Attempts to prepare certain derivatives starting from malononitrile dimers were unsuccessful, indicating substrate specificity.

Experimental Data Summary

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Meldrum’s acid + triethyl orthoformate + aniline | Room temp, ethanol, 24 h | Formation of aminomethylidene intermediate |

| Intermediate + cyanoacetamide | Ethanol, 24 h, acidification to pH 5 | Pyridine derivatives, 68-74% yield |

One-Pot Ball Milling Method (Solvent-Free, Catalyst-Free)

Method Description

A more recent and environmentally friendly approach uses mechanical ball milling to synthesize 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, including cyanoethyl-substituted compounds, without solvents or catalysts.

- Equimolar amounts of starting materials (e.g., phenacyl bromide, malonic acid, and amines) are placed in a steel vial with grinding balls.

- The vial is subjected to high-energy mechanical milling for about 30 minutes.

- The product is obtained in pure form without further purification.

Equipment and Conditions

- Planetary Micro Mill PULVERISETTE 7 with 45 mL steel vials and 10 mm steel balls.

- Milling time: approximately 30 minutes.

- No solvents or catalysts used, enhancing green chemistry credentials.

Yields and Product Purity

- High yields are reported, often above 70%.

- Products are isolated in pure form directly from the milling process.

- Characterization includes melting points, IR, 1H and 13C NMR, and elemental analysis confirming product identity.

Advantages

- Eliminates the use of hazardous solvents and catalysts.

- Short reaction time and simple operation.

- Environmentally and economically advantageous.

- Applicable to a broad range of derivatives.

Representative Data for Related Derivatives

| Compound ID | Melting Point (°C) | IR Peaks (cm⁻¹) | 1H NMR Highlights (ppm) | Yield (%) |

|---|---|---|---|---|

| 2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 123–125 | 3276, 1697, 1593 | 9.63 (br, OH), 7.66–7.02 (Ar) | High (>70) |

| 1-Benzyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 125–127 | 3280, 1698, 1584 | 9.62 (br, OH), 7.65–7.08 (Ar), 4.56 (CH2) | High (>70) |

Note: While these examples are pyrrole derivatives, the method is similarly applicable to dihydropyridine-3-carboxylic acids including cyanoethyl-substituted compounds.

Source: Research & Reviews Journal of Chemistry, 2015

Comparative Analysis of Preparation Methods

| Feature | Heterocyclization (Meldrum’s Acid) | Ball Milling (One-Pot) |

|---|---|---|

| Reaction Medium | Ethanol, acidification step | Solvent-free, catalyst-free |

| Reaction Time | ~24 hours | ~30 minutes |

| Yield | 68–74% | High, often >70% |

| Environmental Impact | Moderate (organic solvent, acid use) | Low (no solvents or catalysts) |

| Operational Complexity | Moderate (multiple steps, acidification) | Simple (one-pot, mechanical) |

| Substrate Scope | Limited by substrate reactivity | Broad applicability |

| Product Purity | Requires filtration and washing | Product often obtained pure directly |

Summary and Recommendations

- The heterocyclization method using Meldrum’s acid derivatives is well-established and provides good yields but involves longer reaction times and use of solvents and acids.

- The ball milling method offers a rapid, green, and efficient alternative with high yields and minimal environmental impact, making it highly suitable for modern synthetic laboratories focused on sustainability.

- For the synthesis of 1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid , the ball milling approach under solvent-free, catalyst-free conditions is recommended due to its operational simplicity and environmental advantages.

- Detailed spectral and analytical data confirm the structural integrity of products obtained by both methods.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclization of β-ketoesters or similar precursors under acidic conditions . Critical parameters include:

- Solvent selection : Ethanol or dichloromethane (DCM) are preferred for balancing reactivity and minimizing side products .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance yield in specific steps .

- Temperature : Controlled heating (60–80°C) is often required for cyclization .

- Purity control : Column chromatography or recrystallization is recommended for isolating the final product .

Q. How can structural regiochemistry be confirmed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to identify substituent positions (e.g., cyanoethyl group at N1, carboxylic acid at C3) .

- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation pathways .

Q. What are the primary biological screening assays applicable to this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Test interactions with kinases or dehydrogenases via fluorescence-based assays .

- Cellular uptake : Use fluorescent tagging (e.g., dansyl derivatives) to track intracellular localization .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability during storage?

- Methodological Answer :

- Stability profile : The compound is prone to hydrolysis of the cyanoethyl group in aqueous media. Store in anhydrous DMSO or ethanol at –20°C .

- pH effects : Acidic conditions (pH < 4) accelerate decomposition; neutral to slightly basic buffers (pH 7–8) are optimal for biological assays .

- Data table :

| Condition | Stability (Half-life) |

|---|---|

| pH 3 | <24 hours |

| pH 7 | >7 days |

| Ethanol | >30 days |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell densities) .

- Mechanistic studies : Employ siRNA knockdown or CRISPR models to confirm target specificity if bioactivity varies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to dihydropyridine receptors (e.g., L-type calcium channels) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

- QSAR analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. What synthetic routes minimize byproducts during cyanoethyl group introduction?

- Methodological Answer :

- Nucleophilic substitution : React 2-bromoethyl cyanide with the dihydropyridine precursor in DMF at 50°C .

- Protection-deprotection : Temporarily protect the carboxylic acid with tert-butyl groups to avoid side reactions .

- Byproduct analysis : Monitor reaction progress via TLC and isolate intermediates using flash chromatography .

Methodological Notes

- Synthesis Optimization : Prioritize stepwise characterization (e.g., IR for carbonyl groups, H NMR for cyanoethyl protons) to troubleshoot low yields .

- Biological Reproducibility : Include positive controls (e.g., nifedipine for calcium channel assays) and validate cell line authenticity via STR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。